molecular formula C8H10N4 B071577 5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile CAS No. 167873-56-5

5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile

Cat. No. B071577
CAS RN: 167873-56-5
M. Wt: 162.19 g/mol
InChI Key: SSZAHJCDZSYQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile, also known as CX-4945, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been found to be a potent inhibitor of protein kinase CK2, which is a key regulator of cell growth and proliferation.

Mechanism of Action

5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile works by binding to the active site of CK2, preventing it from phosphorylating its target proteins. This leads to a disruption of cellular signaling pathways that are involved in cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the effectiveness of chemotherapy drugs. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile is its potency and specificity for CK2, making it a valuable tool for studying the role of CK2 in cellular processes. However, one limitation is its potential toxicity, as it has been found to have off-target effects on other kinases. Careful dosing and monitoring are required in lab experiments to ensure its safety and efficacy.

Future Directions

There are several potential future directions for research on 5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is the development of more potent and selective CK2 inhibitors. Additionally, 5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile has shown promise in the treatment of inflammatory diseases, and further research in this area may lead to new therapeutic options.

Synthesis Methods

The synthesis of 5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile involves several steps, including the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with phosgene to form 1,2,3,4-tetrahydroisoquinoline-3-carbonyl chloride. This intermediate is then reacted with cyclobutylamine to form the corresponding amide. The amide is then cyclized with cyanogen bromide to form 5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile.

Scientific Research Applications

5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile has been extensively studied in the field of cancer research due to its ability to inhibit protein kinase CK2, which is overexpressed in many types of cancer. CK2 is involved in many cellular processes, including cell growth, proliferation, and survival, making it an attractive target for cancer therapy. 5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile has been found to be effective against a wide range of cancer cell lines, including breast, prostate, and pancreatic cancer.

properties

CAS RN

167873-56-5

Product Name

5-Amino-1-cyclobutyl-1H-imidazole-4-carbonitrile

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-amino-1-cyclobutylimidazole-4-carbonitrile

InChI

InChI=1S/C8H10N4/c9-4-7-8(10)12(5-11-7)6-2-1-3-6/h5-6H,1-3,10H2

InChI Key

SSZAHJCDZSYQML-UHFFFAOYSA-N

SMILES

C1CC(C1)N2C=NC(=C2N)C#N

Canonical SMILES

C1CC(C1)N2C=NC(=C2N)C#N

synonyms

1H-Imidazole-4-carbonitrile, 5-amino-1-cyclobutyl-

Origin of Product

United States

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